![molecular formula C26H37N5O2 B2832025 9-(3,4-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 847047-47-6](/img/no-structure.png)
9-(3,4-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
Pyrimidine derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They are structural analogs of purines and are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods . For example, one study discusses the synthesis of pyrano[2,3-d]pyrimidine-2,4-dione analogues as potential inhibitors against PARP-1 .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can vary greatly depending on the specific compound. For example, pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For instance, some pyrimidine derivatives displayed excellent inhibitory activities against PARP-1 .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can differ greatly depending on the specific compound. For instance, the basic pK a values for 2 (1H)-pyrimidinone, 4 (3H)-pyrimidinone and 5-hydroxypyrimidine are 2.2, 1.7, 1.8, while their acidic pK a values were 9.2, 8.6 and 6.8, respectively .Mechanism of Action
Future Directions
properties
CAS RN |
847047-47-6 |
---|---|
Product Name |
9-(3,4-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Molecular Formula |
C26H37N5O2 |
Molecular Weight |
451.615 |
IUPAC Name |
9-(3,4-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H37N5O2/c1-5-6-7-8-9-10-11-15-31-24(32)22-23(28(4)26(31)33)27-25-29(16-12-17-30(22)25)21-14-13-19(2)20(3)18-21/h13-14,18H,5-12,15-17H2,1-4H3 |
InChI Key |
UEJKKFWZVILICY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=C(C=C4)C)C)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
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